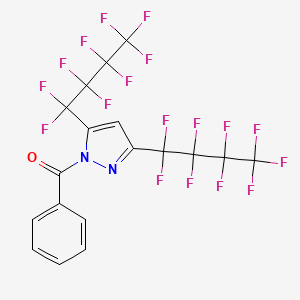
2-Fluoro-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative with the chemical formula C7H5F4N. It is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position on the benzene ring. This compound is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes .
Mécanisme D'action
Target of Action
2-Fluoro-4-(trifluoromethyl)aniline is an aniline derivative, bearing a fluorine and a trifluoromethyl at 2- and 4-positions . It is used as a synthesis intermediate for heterocycle derivatives, triarylmethanes, and phenylacetamides in the application of APIs and dyes .
Mode of Action
The ortho-substituted fluorine in this compound can perform nucleophilic aromatic substitution . This makes it an excellent precursor for bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .
Biochemical Pathways
The compound is involved in the synthesis of various heterocycles and triarylmethanes . It can also be used to synthesize ocfentanil derivatives, which are used as analgesics .
Pharmacokinetics
It is known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
The result of the action of this compound is the formation of various heterocyclic and triarylmethane derivatives . These compounds have various applications, including the production of dyes and active pharmaceutical ingredients .
Action Environment
The action of this compound can be influenced by various environmental factors. It is generally recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of 2-fluoronitrobenzene with trifluoromethylamine, followed by reduction of the nitro group to an amine . Another method includes the direct fluorination of 4-(trifluoromethyl)aniline using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, followed by purification processes to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can be substituted by nucleophiles, making it a precursor for the synthesis of heterocycles such as quinoxalines and quinolines.
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation reactions, leading to the formation of substituted derivatives.
Reduction and Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)aniline: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoroaniline: Contains a fluorine atom at the 2-position but lacks the trifluoromethyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group at the 5-position.
Uniqueness: 2-Fluoro-4-(trifluoromethyl)aniline is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical reactions .
Propriétés
IUPAC Name |
2-fluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDUOQIXLGANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372211 | |
| Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69409-98-9 | |
| Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














